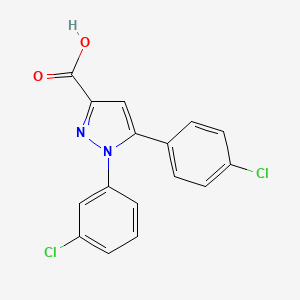

1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 477711-99-2

Cat. No.: VC6337262

Molecular Formula: C16H10Cl2N2O2

Molecular Weight: 333.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477711-99-2 |

|---|---|

| Molecular Formula | C16H10Cl2N2O2 |

| Molecular Weight | 333.17 |

| IUPAC Name | 1-(3-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H10Cl2N2O2/c17-11-6-4-10(5-7-11)15-9-14(16(21)22)19-20(15)13-3-1-2-12(18)8-13/h1-9H,(H,21,22) |

| Standard InChI Key | IBEFCIYOSYCESW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identification and Structural Features

1-(3-Chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 477711-99-2) is a heterocyclic compound characterized by:

The structure comprises a pyrazole ring with:

-

A 3-chlorophenyl group at position 1.

-

A 4-chlorophenyl group at position 5.

-

A carboxylic acid moiety at position 3.

Table 1: Key Structural and IUPAC Data

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | 1-(3-Chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Molecular Formula | ||

| Canonical SMILES | O=C(O)C1=CC(=NN1C2=CC=C(Cl)C=C2)C=3C=CC=C3Cl |

Synthesis and Preparation

The synthesis of pyrazole derivatives typically involves cyclization reactions. For this compound, a plausible route includes:

-

Cyclization: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., chalcones).

-

Substitution: Introduction of chlorophenyl groups via electrophilic aromatic substitution or coupling reactions.

A related synthesis method for similar pyrazole derivatives involves refluxing hydrazine hydrate with 1-(3-chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one in acetic acid, followed by recrystallization in ethanol . While this protocol targets a different substituent, analogous conditions may apply to the target compound.

Table 2: Hypothetical Synthesis Parameters

| Step | Reagents/Conditions | Yield Estimation |

|---|---|---|

| Cyclization | Hydrazine hydrate, acetic acid, reflux | Moderate (50–70%) |

| Substitution | Electrophilic chlorination | Variable |

Physicochemical Properties

Limited experimental data is available, but computational studies provide insights:

-

Crystallography: Similar pyrazole derivatives (e.g., 1-acetyl-3-(3-chlorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-(1H)pyrazole) crystallize in monoclinic systems (space group ) .

-

Molecular Geometry: Quantum chemical methods (B3LYP/6-31G(d,p)) predict planar pyrazole rings with conjugated π-systems .

Table 3: Predicted Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Likely limited in water, soluble in organic solvents | |

| Stability | Susceptible to hydrolysis in acidic/basic conditions |

| Compound | Activity | Reference |

|---|---|---|

| 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | Antitumor (GI50 < 10 µM) | |

| Pyrazole sulfonamides | Antiviral (HCV inhibition) |

Research Gaps and Future Directions

-

Synthetic Optimization: Development of scalable routes to improve yield and purity.

-

Biological Profiling: Screening for anticancer, antimicrobial, or CNS-targeted activities.

-

Structure-Activity Relationship (SAR) Studies: Exploring substitutions (e.g., trifluoromethyl, methoxy groups) to enhance potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume